molecular formula C6H13NO B1593060 3-Methylpiperidin-3-OL CAS No. 473730-88-0

3-Methylpiperidin-3-OL

Cat. No.: B1593060
CAS No.: 473730-88-0
M. Wt: 115.17 g/mol
InChI Key: LLDKGUNKYFJNPV-UHFFFAOYSA-N
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Description

3-Methylpiperidin-3-OL (IUPAC name: this compound) is an aliphatic heterocyclic compound featuring a piperidine ring substituted with a hydroxyl (-OH) and methyl (-CH₃) group at the 3-position. It exists in free base and hydrochloride salt forms, with distinct CAS numbers:

  • Free base: CAS 473730-88-0 (molecular formula: C₆H₁₃NO) .
  • Hydrochloride salt: CAS 955028-98-5 (molecular formula: C₆H₁₄ClNO; molecular weight: 151.63 g/mol) .

The compound is categorized under aliphatic cyclic structures, alcohols, and secondary amines, with applications in pharmaceutical intermediates and organic synthesis . Its stereoisomers, such as (3R)-3-methylpiperidin-3-ol, are also documented .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpiperidin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidine with an oxidizing agent to introduce the hydroxyl group at the third carbon position. Another approach is the reduction of 3-methylpiperidin-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methylpiperidin-3-one. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methylpiperidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form 3-methylpiperidine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methylpiperidin-3-one or 3-methylpiperidine-3-carboxaldehyde.

    Reduction: 3-Methylpiperidine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • 3-Methylpiperidin-3-OL serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives that are essential in drug development and materials science.

Reagent in Chemical Reactions

  • The compound is utilized as a reagent in several chemical reactions, including oxidation and reduction processes. The hydroxyl group can be oxidized to form ketones or aldehydes, while the piperidine ring can participate in nucleophilic substitutions and other transformations.

Biological Applications

Pharmacological Potential

  • Research indicates that this compound exhibits potential pharmacological activities, particularly in modulating neurotransmitter systems. It may serve as a precursor for drugs targeting the central nervous system (CNS), influencing conditions such as anxiety and depression.

Enzyme Mechanism Studies

  • The compound is employed in studying enzyme mechanisms due to its ability to interact with various biomolecules. Its hydroxyl group facilitates hydrogen bonding, enhancing its binding affinity to enzymes and receptors.

Medicinal Chemistry

Intermediate in Drug Synthesis

  • In medicinal chemistry, this compound is an important intermediate in synthesizing pharmaceutical compounds. It has been investigated for its potential to develop drugs with improved efficacy and reduced side effects.

Neuroprotective Effects

  • Studies have shown that derivatives of this compound possess neuroprotective properties. For instance, one study demonstrated significant antioxidant effects against oxidative stress in neuronal models, suggesting its potential in treating neurodegenerative diseases.

Industrial Applications

Agrochemicals and Specialty Chemicals

  • The compound is also utilized in producing agrochemicals and specialty chemicals, where its unique chemical properties are advantageous for developing effective formulations.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against MDA-MB-231 breast cancer cells. The results indicated:

Concentration (μM)Morphological ChangesCaspase Activity (fold increase)
1.0Yes-
10.0Yes1.33–1.57

The compound induced significant apoptosis at higher concentrations, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotection using a mouse model subjected to middle cerebral artery occlusion (tMCAO), findings showed:

Treatment GroupInfarct Area Reduction (%)
Control-
This compoundSignificant reduction

This suggests that derivatives of this compound can effectively mitigate damage from ischemic events.

Mechanism of Action

The mechanism of action of 3-Methylpiperidin-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that modulate neurotransmitter activity in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperidine Family

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Substituents/Modifications Molecular Formula Key Differences vs. 3-Methylpiperidin-3-OL Reference
This compound (free base) 473730-88-0 -OH and -CH₃ at 3-position C₆H₁₃NO Baseline compound
This compound hydrochloride 955028-98-5 Hydrochloride salt form C₆H₁₄ClNO Enhanced solubility due to ionic form
(3R)-3-Methylpiperidin-3-ol Not specified R-configuration at 3-position C₆H₁₃NO Stereochemical distinction
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Not specified -SO₂CH₃ and -C₃H₇ at 4-position; aryl substituent C₁₅H₂₃NO₃S Sulfonyl group introduces polarity; aromatic ring alters reactivity
(3S,4R)-1-Methyl-4-(2,4,6-trimethoxy-phenyl)piperidin-3-ol Not specified -CH₃ at 1-position; trimethoxyphenyl at 4-position C₁₅H₂₃NO₄ Methoxy groups enhance lipophilicity; complex stereochemistry
3-(2-Methylphenoxy)piperidine hydrochloride Not specified Phenoxy group at 3-position C₁₂H₁₈ClNO Aromatic ether substituent; distinct pharmacological profile

Key Research Findings

  • Steric and Electronic Effects : The hydroxyl and methyl groups in this compound contribute to hydrogen bonding and steric hindrance, influencing its reactivity in nucleophilic substitutions compared to sulfonyl- or aryl-substituted analogs .
  • Solubility : The hydrochloride salt form (CAS 955028-98-5) exhibits higher aqueous solubility than the free base, a critical factor in pharmaceutical formulations .
  • Stereochemical Impact : The (3R)-enantiomer (from CymitQuimica) may display divergent biological activity due to chiral recognition in receptor binding .
  • Pharmacological Potential: Analogs like 3-(2-methylphenoxy)piperidine hydrochloride are explored for CNS applications, whereas sulfonyl-substituted derivatives (e.g., methylsulfonylphenyl analogs) show promise in kinase inhibition .

Biological Activity

3-Methylpiperidin-3-OL, a derivative of piperidine, has garnered attention in various fields of research due to its significant biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₃NO
  • Molecular Weight : 113.19 g/mol
  • Structural Characteristics : The presence of a hydroxyl group (-OH) at the 3-position on the piperidine ring enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biological macromolecules, influencing their conformation and function.
  • Neurotransmitter Modulation : It acts as a precursor in synthesizing compounds that modulate neurotransmitter systems, particularly in the central nervous system, which is crucial for developing analgesics and antidepressants .

Pharmacological Applications

This compound has been studied for its potential in several therapeutic areas:

  • Analgesics and Antidepressants : The compound serves as an intermediate in synthesizing drugs targeting pain relief and mood disorders. Its structural properties enhance the efficacy of these medications by improving binding affinity to neurotransmitter receptors .
  • Antimicrobial Activity : Research indicates that derivatives of piperidine exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. This activity is often linked to the compound's ability to disrupt bacterial cell membranes .
  • Agricultural Chemistry : The compound is utilized in formulating agrochemicals, enhancing the effectiveness of pesticides while aiming for reduced environmental impact .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • A study published in Medicinal Chemistry highlighted its role as a building block for synthesizing novel analgesics, demonstrating improved efficacy compared to traditional compounds .
StudyFindings
Medicinal Chemistry (2022)Improved binding affinity and pharmacokinetics of derivatives synthesized from this compound.
Journal of Agricultural Chemistry (2024)Enhanced effectiveness of agrochemicals formulated with this compound derivatives against common pests.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

CompoundStructureBiological Activity
PiperidineC₅H₁₁NBasic structure lacking hydroxyl group; limited biological activity.
3-MethylpiperidineC₇H₁₃NSimilar structure without hydroxyl; moderate activity.
3-Methylpiperidin-3-oneC₇H₉NOContains a carbonyl group; different reactivity profile compared to this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methylpiperidin-3-OL?

The synthesis of this compound typically involves ring-closure reactions or functional group transformations. Two common methods include:

  • Boc-protected intermediate route : Starting from N-Boc-3-piperidone, a Grignard reaction with methyl magnesium bromide followed by deprotection yields the target compound .
  • Reductive amination : Using 3-oxopiperidine derivatives with methylamine under hydrogenation conditions . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields >70% .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm stereochemistry and hydroxyl/methyl group positions (¹H and ¹³C NMR) .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : Resolves absolute configuration in stereoisomers, though limited by crystal formation challenges .

Q. How does the hydroxyl group influence the compound’s reactivity?

The hydroxyl group at C3 enables hydrogen bonding and participates in oxidation, substitution, or esterification reactions. For example:

  • Oxidation : Using Jones reagent yields 3-methylpiperidin-3-one .
  • Esterification : Acetylation with acetic anhydride produces protected derivatives for further functionalization .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

Enantioselective synthesis requires chiral catalysts or resolution techniques:

  • Asymmetric hydrogenation : Employing Ru-BINAP catalysts to reduce ketone precursors with >90% enantiomeric excess (ee) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of racemic mixtures . Contradictions in reported ee values (e.g., 85% vs. 92%) may arise from solvent polarity or catalyst loading variations .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Key parameters include:

  • Catalyst selection : Palladium on carbon vs. Raney nickel for hydrogenation efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce epimerization in stereosensitive steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Q. What mechanistic insights explain contradictory data in oxidation studies of this compound?

Discrepancies in oxidation product ratios (e.g., ketone vs. carboxylic acid) are attributed to:

  • Oxidant strength : Mild agents (e.g., PCC) favor ketones, while strong agents (KMnO₄) promote over-oxidation .
  • pH-dependent pathways : Acidic conditions stabilize carbocation intermediates, altering product distribution .

Q. How does the compound interact with biological targets in pharmacological studies?

The hydroxyl and methyl groups facilitate binding to enzymes (e.g., monoamine oxidases) via:

  • Hydrogen bonding : Between the hydroxyl group and active-site residues .
  • Steric effects : The methyl group modulates affinity by occupying hydrophobic pockets . Computational docking studies (e.g., AutoDock Vina) validate these interactions .

Q. Data Analysis and Experimental Design

Q. How should researchers resolve contradictions in reported synthetic yields?

Systematic approaches include:

  • Design of Experiments (DoE) : Varying catalyst loading, temperature, and solvent to identify critical factors .
  • Cross-validation : Reproducing methods from independent studies (e.g., comparing hydrogenation pressures) .

Q. What computational tools predict the regioselectivity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states for reactions like:

  • Electrophilic substitution : Predicting para vs. meta substitution in aromatic derivatives .
  • Ring-opening reactions : Assessing strain energy in piperidine ring modifications .

Q. Which in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) .
  • Cell viability assays : Assess cytotoxicity using MTT or resazurin-based protocols .

Q. Methodological Challenges

Q. How can researchers enhance the stability of this compound in aqueous solutions?

  • pH adjustment : Buffering at pH 6–7 minimizes hydrolysis of the hydroxyl group .
  • Lyophilization : Freeze-drying improves long-term storage stability .

Q. What techniques validate the purity of stereoisomeric mixtures?

  • Chiral HPLC : Using columns like Chiralpak IA-3 to separate enantiomers .
  • Optical rotation measurements : Compare specific rotation values with literature data .

Q. Future Directions

Q. What gaps exist in the current understanding of this compound’s reactivity?

Underexplored areas include:

  • Photocatalytic applications : Using visible-light catalysts for C–H functionalization .
  • Biocatalytic pathways : Engineering enzymes for greener synthesis routes .

Q. How can machine learning improve synthetic route prediction for novel derivatives?

Tools like Pistachio and Reaxys databases train models to predict feasible reactions and optimize conditions .

Properties

IUPAC Name

3-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDKGUNKYFJNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626204
Record name 3-Methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473730-88-0
Record name 3-Methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpiperidin-3-ol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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